molecular formula C19H23ClFN3O3S B2667308 3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1329880-32-1

3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2667308
M. Wt: 427.92
InChI Key: VFBLAQCXDRASPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a fluoro group, a piperazine ring, and a phenylsulfonyl group. The exact structure would be best determined through methods such as X-ray crystallography .

Scientific Research Applications

Metabolism and Synthesis

  • Cytochrome P450 Enzymes and Metabolism : A study on the metabolism of Lu AA21004, a novel antidepressant, involved human liver microsomes and recombinant enzymes, identifying several metabolic pathways including oxidation and hydroxylation, catalyzed by various cytochrome P450 enzymes (Hvenegaard et al., 2012).
  • Fe-Catalyzed Synthesis of Flunarizine : Research demonstrated the regioselective metal-catalyzed synthesis of flunarizine, a drug used for migraine and epilepsy treatment, showcasing methods for efficient synthesis of complex molecules (Shakhmaev et al., 2016).

Biological Activities

  • Antimicrobial and Antifungal Properties : Investigations into new compounds, including those with fluoro-substituted elements, have shown potential in antimicrobial activities. For instance, novel benzothiazole derivatives were synthesized and screened for antimicrobial activity, demonstrating the significance of fluorine substitutions in enhancing biological activity (Jagtap et al., 2010).
  • Fungicidal Activity of Benzoxaborole Derivatives : The study on 3-piperazine-bis(benzoxaborole) highlighted its superior inhibitory activity against various filamentous fungi, suggesting the importance of molecular structure in antifungal effectiveness (Wieczorek et al., 2014).

properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S.ClH/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)27(25,26)18-7-2-1-3-8-18;/h1-8,15H,9-14H2,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBLAQCXDRASPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

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